For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+)-Amosulalol: Chemical Properties, Pharmacology, and Signaling Pathways
This technical guide provides a comprehensive overview of (+)-Amosulalol, a potent α1 and β1-adrenergic receptor antagonist. This document details its chemical and physical properties, outlines relevant experimental protocols for its study, and illustrates its mechanism of action through detailed signaling pathway diagrams.
Chemical and Physical Properties
(+)-Amosulalol is the S-enantiomer of Amosulalol. The following tables summarize the key chemical and physical properties of both the specific enantiomer and the racemic mixture.
Table 1: Chemical Properties of Amosulalol
| Property | Value | Citation |
| IUPAC Name | 5-[(1S)-1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Molecular Formula | C₁₈H₂₄N₂O₅S | |
| Molecular Weight | 380.46 g/mol | |
| CAS Number | 94666-17-8 | |
| Racemic CAS Number | 85320-68-9 |
Table 2: Physical Properties of Amosulalol and its Salts
| Compound Form | Property | Value | Citation |
| (+)-Amosulalol Hydrochloride (S-enantiomer) | Melting Point | 158°C | |
| Specific Optical Rotation ([α]D²⁰, c=1 in methanol) | +30.7° | ||
| (-)-Amosulalol Hydrochloride (R-enantiomer) | Melting Point | 158°C | |
| Specific Optical Rotation ([α]D²⁰, c=1 in methanol) | -30.4° | ||
| Amosulalol Hydrochloride (Racemate) | Melting Point | 158-160°C | |
| pKa1 | 7.4 | ||
| pKa2 | 10.2 |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and pharmacological evaluation of (+)-Amosulalol.
The synthesis of racemic amosulalol can be achieved through a multi-step process, followed by chiral resolution to isolate the desired (+)-enantiomer.
Synthesis of Racemic Amosulalol:
A common synthetic route involves the reaction of a protected 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone with 2-(2-methoxyphenoxy)ethanamine, followed by reduction of the nitro group and the ketone, and subsequent deprotection.
Chiral Resolution using High-Performance Liquid Chromatography (HPLC):
The separation of the enantiomers of amosulalol can be effectively performed using chiral HPLC.
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Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is often effective for separating enantiomers of pharmaceutical compounds.
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Mobile Phase: A mixture of a non-polar solvent like hexane and a polar organic modifier such as isopropanol or ethanol is typically used. The exact ratio should be optimized to achieve baseline separation.
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Detection: UV detection at a wavelength where amosulalol exhibits strong absorbance is used to monitor the elution of the enantiomers.
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Procedure:
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Dissolve the racemic amosulalol in the mobile phase.
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Inject the solution onto the chiral HPLC column.
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Elute the enantiomers with the optimized mobile phase at a constant flow rate.
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Collect the fractions corresponding to the two enantiomeric peaks.
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Evaporate the solvent from the collected fractions to obtain the separated enantiomers.
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Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.
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Following chiral separation, the isolated (+)-Amosulalol can be further purified by crystallization to remove any remaining impurities.
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Solvent Selection: The ideal solvent is one in which (+)-Amosulalol is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for crystallization of pharmaceutical compounds include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and their mixtures with water.
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Procedure:
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Dissolve the crude (+)-Amosulalol in a minimal amount of the selected hot solvent to create a saturated solution.
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If any insoluble impurities are present, perform a hot filtration to remove them.
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Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.
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Further cool the solution in an ice bath to maximize crystal yield.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
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Dry the purified crystals under vacuum.
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The following are general protocols that can be adapted to evaluate the α1 and β1-adrenergic receptor antagonist activity of (+)-Amosulalol.
2.3.1. α1-Adrenergic Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of (+)-Amosulalol for the α1-adrenergic receptor.
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Materials:
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Cell membranes prepared from a cell line or tissue expressing α1-adrenergic receptors (e.g., rat liver or CHO cells transfected with the human α1A-adrenergic receptor).
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Radioligand: [³H]-Prazosin (a selective α1-adrenergic antagonist).
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Non-specific binding control: Phentolamine (a non-selective α-adrenergic antagonist) at a high concentration.
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Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
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Procedure:
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In a 96-well plate, add the cell membranes, [³H]-Prazosin at a concentration near its Kd, and varying concentrations of (+)-Amosulalol.
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For total binding wells, add only membranes and radioligand.
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For non-specific binding wells, add membranes, radioligand, and a saturating concentration of phentolamine.
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
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Wash the filters with ice-cold assay buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the IC₅₀ value of (+)-Amosulalol (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
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2.3.2. β1-Adrenergic Receptor Functional Assay (cAMP Measurement)
This assay measures the ability of (+)-Amosulalol to inhibit the production of cyclic AMP (cAMP) stimulated by a β1-adrenergic agonist.
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Materials:
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A cell line expressing β1-adrenergic receptors (e.g., CHO cells transfected with the human β1-adrenergic receptor).
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β1-adrenergic agonist: Isoproterenol.
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cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
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Cell culture medium.
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Procedure:
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Plate the cells in a 96-well plate and allow them to adhere overnight.
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Pre-incubate the cells with varying concentrations of (+)-Amosulalol for a defined period (e.g., 15-30 minutes).
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Stimulate the cells with a fixed concentration of isoproterenol (typically the EC₈₀) for a specific time (e.g., 15 minutes).
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Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
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Construct a concentration-response curve for (+)-Amosulalol's inhibition of the isoproterenol-stimulated cAMP production.
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Determine the IC₅₀ value for (+)-Amosulalol.
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2.3.3. Intracellular Calcium Mobilization Assay (for α1-Adrenergic Activity)
This assay assesses the ability of (+)-Amosulalol to block the increase in intracellular calcium induced by an α1-adrenergic agonist.
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Materials:
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A cell line expressing α1-adrenergic receptors.
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α1-adrenergic agonist: Phenylephrine.
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
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Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
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Procedure:
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Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
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Wash the cells to remove excess dye.
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Place the plate in a fluorescence plate reader capable of kinetic reads.
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Record a baseline fluorescence measurement.
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Add varying concentrations of (+)-Amosulalol and incubate for a short period.
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Inject a fixed concentration of phenylephrine (typically the EC₈₀) into the wells.
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Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
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Determine the inhibitory effect of (+)-Amosulalol on the phenylephrine-induced calcium mobilization and calculate the IC₅₀ value.
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Signaling Pathways and Mechanism of Action
(+)-Amosulalol exerts its therapeutic effects by simultaneously blocking α1 and β1-adrenergic receptors. This dual antagonism leads to a reduction in blood pressure through different but complementary mechanisms.
The blockade of α1-adrenergic receptors by (+)-Amosulalol in vascular smooth muscle cells prevents the binding of norepinephrine, leading to vasodilation and a decrease in peripheral resistance.
Caption: α1-Adrenergic signaling pathway and its inhibition by (+)-Amosulalol.
The blockade of β1-adrenergic receptors in the heart by (+)-Amosulalol prevents the effects of norepinephrine and epinephrine, leading to a decrease in heart rate and cardiac output.
